(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride
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Overview
Description
®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. Its structure consists of a benzenesulfonamide group attached to an aminoethyl side chain, which is further modified to include a hydrochloride salt for enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-nitrobenzenesulfonamide.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamide or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of nitrated or halogenated benzenesulfonamide derivatives.
Scientific Research Applications
®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance within cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.
Benzenesulfonic acid derivatives: Evaluated as human neutrophil elastase inhibitors.
Uniqueness
®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride is unique due to its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy. Its chiral nature also adds to its specificity and effectiveness in biological systems.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDWXLKBDLBEQ-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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